molecular formula C21H23N5O4 B4186477 2-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1-methyl-5-nitro-1H-benzimidazole

2-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1-methyl-5-nitro-1H-benzimidazole

Cat. No. B4186477
M. Wt: 409.4 g/mol
InChI Key: VQNLCJMBWMYDFJ-UHFFFAOYSA-N
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Description

2-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1-methyl-5-nitro-1H-benzimidazole, commonly known as MNZ, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of MNZ involves the inhibition of DNA synthesis in microorganisms. MNZ is selectively taken up by microorganisms and converted into its active form, which binds to DNA and inhibits its synthesis. This leads to the death of the microorganism.
Biochemical and Physiological Effects:
MNZ has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are known to cause cellular damage. MNZ has also been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

MNZ has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. MNZ is also highly selective for microorganisms and does not affect mammalian cells. However, MNZ has some limitations, including its toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for MNZ research. One area of interest is the development of MNZ-based drugs for the treatment of microbial infections. Another area of interest is the investigation of MNZ as a potential anticancer agent. MNZ has also been studied for its potential use in the treatment of inflammatory diseases. Further research is needed to fully understand the potential applications of MNZ in scientific research.

Scientific Research Applications

MNZ has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and protozoa. MNZ has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

(2-methoxyphenyl)-[4-[(1-methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-23-18-8-7-15(26(28)29)13-17(18)22-20(23)14-24-9-11-25(12-10-24)21(27)16-5-3-4-6-19(16)30-2/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNLCJMBWMYDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CN3CCN(CC3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxyphenyl){4-[(1-methyl-5-nitro-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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